Cas no 88915-34-8 (4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-)
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-
- 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, (3R,4S)
- cis-1-Benzyl-3-methyl-piperidin-4-ylamine
- (3S,4R)-1-benzyl-3-methylpiperidin-4-amine
- SCHEMBL6941799
- 1821709-43-6
- 88915-34-8
- (3S,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine
-
- MDL: MFCD30557235
- Inchi: 1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3/t11-,13+/m0/s1
- InChI Key: MGTFEKWKCLDVNN-WCQYABFASA-N
- SMILES: N1(CC2C=CC=CC=2)CC[C@H]([C@@H](C)C1)N
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.3Ų
Experimental Properties
- Density: 1.004
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1130142-100mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 100mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-250mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 250mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-500mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 500mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-1g |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 1g |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-5g |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 5g |
$2860 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-50mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 50mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130142-50mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 50mg |
$170 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130142-100mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 100mg |
$215 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130142-250mg |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 250mg |
$285 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1130142-1g |
cis-1-Benzyl-3-methyl-piperidin-4-ylamine |
88915-34-8 | 95% | 1g |
$780 | 2025-02-26 |
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-
Introduction to 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- (CAS No. 88915-34-8)
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-, identified by the Chemical Abstracts Service Number (CAS No.) 88915-34-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative family, which is well-known for its broad spectrum of biological activities and utility in drug development. The unique structural features of this molecule, particularly its cis configuration and the presence of a phenylmethyl group at the 1-position and a methyl group at the 3-position of the piperidine ring, contribute to its distinct chemical properties and potential therapeutic applications.
The synthesis and characterization of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- involve advanced organic synthesis techniques that ensure high purity and yield. The cis configuration is particularly noteworthy as it can influence the compound's interactions with biological targets, such as enzymes and receptors. This stereochemical arrangement is often critical in determining the efficacy and selectivity of pharmaceutical agents.
In recent years, there has been a growing interest in piperidine derivatives due to their role as key scaffolds in the development of novel drugs. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology. The structural motif of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- aligns well with these trends, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop molecules with enhanced binding affinity and improved pharmacokinetic profiles. For instance, studies have demonstrated that modifications at the 1- and 3-positions of the piperidine ring can significantly alter the compound's biological activity. This flexibility makes 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- a versatile building block for medicinal chemists.
The pharmacological evaluation of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has revealed several interesting properties. Initial in vitro studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathways. Additionally, its interaction with biological targets has been explored using computational modeling techniques, which have provided insights into its binding mode and potential side effects.
Recent advancements in drug discovery methodologies have enabled more efficient screening processes for identifying lead compounds. 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has been incorporated into high-throughput screening (HTS) campaigns to assess its activity against a diverse range of biological targets. These efforts have yielded promising hits that are being further optimized for clinical development.
The role of stereochemistry in drug design cannot be overstated. The cis configuration of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- plays a crucial role in determining its pharmacological properties. Comparative studies between the cis and trans isomers have highlighted the importance of maintaining specific stereochemical arrangements for optimal biological activity. This underscores the need for precise synthetic methodologies to achieve the desired stereoisomer.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has undergone preliminary toxicological assessments to evaluate its potential hazards. These studies have provided valuable data on its metabolic stability and excretion pathways, which are essential for determining appropriate dosing regimens.
The future prospects for 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- are promising as it continues to be explored in various research contexts. Ongoing studies aim to elucidate its mechanism of action and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this compound from laboratory research to clinical use.
In conclusion,4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, particularly in its cis form (CAS No. 88915-34-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further development. As research progresses,this compound is expected to contribute to the discovery of novel therapeutic agents that address unmet medical needs.
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